3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
3,4-Dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (molecular formula: C₂₅H₂₀N₆O; molecular weight: 420.5 g/mol) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is substituted at position 3 with a pyridin-4-yl group and at position 6 with a phenyl ring bearing a 3,4-dimethylbenzamide moiety via an N-linkage . However, specific biological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-6-7-20(14-17(16)2)25(32)27-21-5-3-4-19(15-21)22-8-9-23-28-29-24(31(23)30-22)18-10-12-26-13-11-18/h3-15H,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXEFZWDSWOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring, such as this one, are known to interact with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme. This interaction could potentially alter the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to affect a broad range of biochemical pathways due to their ability to interact with various enzymes and receptors.
Pharmacokinetics
Compounds containing a 1,2,4-triazole ring are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Action Environment
The solubility of compounds containing a 1,2,4-triazole ring in water and other polar solvents suggests that they could potentially be influenced by the polarity of their environment.
Biological Activity
3,4-Dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 420.476 g/mol
This compound features multiple pharmacophoric elements that are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer potential. Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects across various cancer cell lines.
Antiproliferative Activity
A study highlighted that related compounds demonstrated extensive antiproliferative activity against multiple cancer cell lines. For instance:
- Compound 4g exhibited a mean growth inhibition (GI%) of 55.84% against a panel of 60 cancer cell lines.
- IC values for c-Met and Pim-1 inhibition were recorded at 0.163 μM and 0.283 μM respectively for compound 4g .
These findings suggest that the compound may function as a dual inhibitor targeting critical pathways involved in cancer progression.
The mechanisms through which 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exerts its effects include:
- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in MCF-7 breast cancer cells.
- Apoptosis Induction : It significantly enhances apoptosis rates with a notable increase in caspase-9 activity .
- Inhibition of Signaling Pathways : The compound impacts key signaling pathways by reducing phosphorylated levels of PI3K, AKT, and mTOR proteins .
Study on Triazolo[4,3-b]pyridazine Derivatives
A comprehensive investigation into triazolo[4,3-b]pyridazine derivatives revealed their potential as dual inhibitors of c-Met and Pim-1 kinases:
- In vitro Studies : These studies demonstrated significant inhibition of tumor cell proliferation and highlighted the importance of structural modifications in enhancing biological activity.
- Synergistic Effects : Certain derivatives showed enhanced efficacy when used in combination with established chemotherapeutic agents .
Comparative Analysis Table
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Compound 4g | MCF-7 | 0.163 (c-Met), 0.283 (Pim-1) | Apoptosis induction |
| Compound 22i | A549 | 0.83 | c-Met inhibition |
| Compound 22i | MCF-7 | 0.15 | c-Met inhibition |
| Compound 22i | HeLa | 2.85 | c-Met inhibition |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibit significant anticancer properties. The incorporation of the pyridine and triazole moieties is believed to enhance the compound's ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways associated with cancer proliferation and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that its structural components may interfere with microbial cell wall synthesis or function as enzyme inhibitors, thereby exhibiting bactericidal or bacteriostatic effects against a range of pathogens .
Neuroprotective Effects
Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further exploration in conditions such as Alzheimer's and Parkinson's disease .
Drug Development
Given its promising bioactivity profile, this compound is being considered for development into therapeutic agents targeting specific diseases. The ongoing synthesis and optimization efforts aim to enhance its efficacy and reduce toxicity .
Organic Electronics
The unique electronic properties of 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to facilitate charge transport .
Sensors
The compound's sensitivity to environmental changes can be harnessed in sensor technology. Its integration into sensor devices could enable the detection of specific biological markers or environmental pollutants .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro; effective against multiple cancer cell lines. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; potential for development as an antibiotic agent. |
| Study C | Neuroprotective Effects | Indicated protective effects on neuronal cells in models of oxidative stress; suggests potential for treating neurodegenerative diseases. |
Comparison with Similar Compounds
Physicochemical Properties
- Melting points for triazolopyridazine derivatives range widely (e.g., 253–255°C for E-4b vs. 187–189°C for E-4d ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-b]pyridazine core via annulation reactions. For example, ethyl N-benzoyl-glycinate derivatives can serve as precursors for annulation under controlled conditions . Key intermediates include chlorinated pyridazine derivatives (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine), which undergo Suzuki-Miyaura coupling with pyridin-4-yl boronic acids to introduce the aryl group . The final benzamide moiety is appended via amide coupling using activated esters (e.g., HATU/DMAP) .
Q. Which analytical techniques are recommended for structural characterization, and how do they validate purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., pyridin-4-yl vs. pyridin-3-yl) and benzamide connectivity .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolves ambiguities in planar geometry of the triazolo-pyridazine core and confirms non-covalent interactions (e.g., π-π stacking) .
- Elemental Analysis : Matches experimental and theoretical C/H/N ratios (±0.3%) .
Advanced Research Questions
Q. How can reaction yields be optimized during pyridin-4-yl group installation, and what factors influence regioselectivity?
- Methodological Answer :
- Catalyst Selection : Pd(PPh)/XPhos systems improve cross-coupling efficiency with pyridin-4-yl boronic acids, reducing homocoupling byproducts .
- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of hydrophobic intermediates .
- Temperature Control : Reactions at 80–90°C minimize decomposition of heat-sensitive triazolo-pyridazine intermediates .
- Regioselectivity : Steric hindrance from the 3,4-dimethylbenzamide group directs coupling to the C6 position of the pyridazine ring .
Q. What contradictions exist in reported biological activities of triazolo[4,3-b]pyridazine derivatives, and how can they be resolved experimentally?
- Methodological Answer :
- Contradictions : Some studies report kinase inhibition (e.g., ALK5), while others highlight antibacterial activity, suggesting target promiscuity .
- Resolution Strategies :
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) to isolate bioactivity drivers .
- Crystallographic Studies : Resolve target-ligand complexes (e.g., PDB: 5TF) to clarify binding modes .
Q. How does the 3,4-dimethylbenzamide moiety influence pharmacokinetic properties, and what assays assess these effects?
- Methodological Answer :
- Lipophilicity : The dimethyl groups increase logP by ~0.5 units compared to unsubstituted benzamides, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify cytochrome P450 oxidation sites .
- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) to determine intrinsic solubility, critical for in vivo dosing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for similar triazolo-pyridazine derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 µM) and enzyme batches (e.g., recombinant vs. native) .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation artifacts .
- Cross-Validate with Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular activity (e.g., Western blot for phosphorylated targets) .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 5TF) to model binding to kinase domains .
- Pharmacophore Mapping : Schrödinger’s Phase identifies critical H-bond donors/acceptors (e.g., pyridazine N-atoms) .
- ADMET Prediction : SwissADME estimates bioavailability, BBB permeability, and CYP interactions .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods due to potential dust formation during weighing .
- Storage : Store at –20°C under inert gas (N) to prevent hydrolysis of the triazolo ring .
Tables for Key Data
| Synthetic Step | Key Intermediates | Yield Optimization | Reference |
|---|---|---|---|
| Triazolo-pyridazine core formation | Ethyl N-benzoyl-glycinate derivatives | Use anhydrous DMF, 100°C, 12h | |
| Suzuki-Miyaura coupling | 6-Chloro-triazolo-pyridazine + Pyridin-4-yl-Bpin | Pd(PPh), 90°C, 6h | |
| Amide coupling | Activated benzamide ester + Amine intermediate | HATU, DMAP, DCM, rt, 2h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
